molecular formula C15H28N2OS B2633869 3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one CAS No. 2309307-73-9

3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

Cat. No.: B2633869
CAS No.: 2309307-73-9
M. Wt: 284.46
InChI Key: QKYWPEOAZKFNMA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a crucial chemical intermediate in the synthesis of novel targeted cancer therapeutics, specifically covalent inhibitors of the KRAS G12C mutant protein. The KRAS G12C mutation is a prevalent oncogenic driver in several difficult-to-treat cancers, including non-small cell lung cancer (NSCLC) and colorectal carcinoma. For decades, KRAS was considered "undruggable," but the development of compounds that bind irreversibly to the mutated cysteine residue (Cys-12) has revolutionized this field of oncology research. This specific intermediate is utilized in the construction of the inhibitor's core structure, which is designed to bind in a switch-II pocket of the KRAS G12C protein, locking it in an inactive state and preventing downstream signaling through pathways like MAPK. This mechanism effectively halts the uncontrolled cellular proliferation and survival driven by the mutant KRAS. Research utilizing this compound is fundamental to advancing the discovery and optimization of next-generation therapeutics aimed at overcoming resistance to earlier KRAS G12C inhibitors. The exploration of such intermediates is critical for developing a deeper understanding of RAS biology and for creating more effective treatment options for patients with KRAS-driven malignancies.

Properties

IUPAC Name

3,3-dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2OS/c1-15(2,3)11-14(18)17-7-4-6-16(8-9-17)13-5-10-19-12-13/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYWPEOAZKFNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one typically involves multiple steps One common method starts with the preparation of the thiolane ring, followed by the formation of the diazepane ringThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related diazepane and butanone derivatives, focusing on synthesis, physicochemical properties, and pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Melting Point/Decomposition Synthesis Highlights Biological Activity/Relevance
Target Compound 1,4-Diazepane + thiolan-3-yl + 3,3-dimethylbutan-1-one Not reported Not detailed in evidence Unknown (structural analog studies)
Compound 9l () Thiazolidin-4-one + benzodioxole + butylamine 172–233°C (decomp.) 90–110°C, 15–30 min reactions Anticancer (implied by thiazolidinone)
Compound 9m () Thiazolidin-4-one + dual benzodioxole groups 170–243°C (decomp.) Similar to 9l, with extended decomposition Potential CNS modulation
Compound 23 () 1,4-Diazepane + pyridinyl + oxime 108–112°C Hydroxylamine treatment, 48% yield σ2 receptor selectivity
Compound 13 () 1,4-Diazepane + chlorophenyl + fluorophenyl Not reported Haloperidol analog synthesis Atypical antipsychotic (multireceptor)
(S)-13/(S)-14 () 1,4-Diazepan-2-one + benzyl/phenethyl groups Not reported Trichloro compound + diamine (95% e.e.) Chiral intermediates for drug design

Key Observations

Structural Diversity and Functional Groups The target compound uniquely combines a thiolan group with a dimethylbutanone moiety, distinguishing it from analogs like Compound 13 (chlorophenyl/fluorophenyl) and Compound 23 (pyridinyl oxime). Compounds 9l/9m/9n () feature thiazolidinone cores, which are associated with anticancer and anti-inflammatory activities, unlike the diazepane-based target compound .

Synthesis and Yield

  • Compound 23 () was synthesized with moderate yield (48%) using hydroxylamine hydrochloride, whereas Compounds 9l/9m required short, high-temperature reactions (90–110°C) but achieved higher purity (confirmed by NMR) . The target compound’s synthesis route remains unspecified, but steric hindrance from the thiolan and dimethyl groups may necessitate optimized conditions.

Thermal Stability Decomposition ranges vary significantly: 9l/9m decompose broadly (170–243°C), while Compound 23 has a sharp melting point (108–112°C). This suggests that the thiazolidinone ring in 9l/9m may confer less thermal stability compared to diazepane-oxime systems like 23 .

Biological Relevance Compound 13 () demonstrates multireceptor binding (e.g., dopamine, serotonin), highlighting the diazepane ring’s versatility in CNS drug design. The target compound’s thiolan group could modulate receptor affinity differently, possibly targeting σ2 receptors (as seen in Compound 23) .

Conformational Analysis

  • The diazepane ring’s puckering () likely influences binding interactions. For example, the thiolan group’s sulfur atom may induce distinct puckering compared to Compound 13 ’s chlorophenyl group, altering steric interactions with receptors .

Biological Activity

3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a synthetic compound that belongs to the class of diazepanes. Its unique structure, which combines a thiolane and diazepane ring, suggests potential biological activities that warrant investigation. This article delves into its biological activity, mechanisms of action, and related research findings.

PropertyValue
Molecular FormulaC14H26N2OS
Molecular Weight270.44 g/mol
CAS Number2415524-93-3

The biological activity of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets and pathways. Research indicates that compounds with similar structures may modulate enzyme activity or bind to receptors, suggesting a potential for therapeutic applications.

Antimicrobial and Anticancer Properties

Preliminary studies have suggested that compounds in the diazepane class exhibit antimicrobial and anticancer properties. For instance, a related compound, 3,3-dimethyl-1-butanol (DMB), demonstrated significant immunomodulatory effects in models of collagen-induced arthritis (CIA). DMB treatment resulted in a reduction of inflammatory cytokines such as IL-1β and IL-6, indicating potential anti-inflammatory properties .

Study on DMB's Effects in CIA Models

In a recent study involving CIA mice, DMB was administered to evaluate its impact on arthritis severity. The results showed a greater than 50% reduction in disease severity compared to control groups. Notably, DMB treatment did not reduce levels of trimethylamine (TMA) or circulating trimethylamine-N-oxide (TMAO), suggesting its effects are independent of TMA lyase inhibition .

Key Findings:

  • Reduction in Inflammatory Cytokines: DMB significantly lowered IL-1β and IL-6 levels.
  • Impact on T Cell Differentiation: No significant changes were observed in T cell populations; rather, the focus was on innate immune responses.

Potential Applications

Given its unique chemical structure and preliminary evidence of biological activity, this compound may be explored for various therapeutic applications:

  • Anti-inflammatory Agents: Similar compounds have shown promise in reducing inflammation.
  • Antimicrobial Agents: The potential for antimicrobial activity could be investigated further.

Future Research Directions

Further research is necessary to elucidate the exact mechanisms by which this compound exerts its biological effects. Key areas for future study include:

  • Detailed Mechanistic Studies: Understanding how the compound interacts with specific receptors or enzymes.
  • In Vivo Studies: Expanding research beyond cell cultures to animal models to assess efficacy and safety.

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